molecular formula C44H66N14O7S2 B15130561 Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2

Cat. No.: B15130561
M. Wt: 967.2 g/mol
InChI Key: YITKLPADQQRMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids: arginine, phenylalanine, methionine, tryptophan, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with functional groups attached to amino residues.

Scientific Research Applications

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A peptide hormone with known biological functions.

    Phe-Met-Arg-Phe-amide: A neuropeptide with specific receptor interactions.

Uniqueness

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 is unique due to its specific sequence and the presence of both D- and L-amino acids, which can influence its stability, bioactivity, and interaction with biological targets.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKLPADQQRMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N14O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.